Moderate MAO-A Inhibition: A Defined Off-Target Liability Profile
2-Chloro-1H-benzo[d]imidazol-5-amine exhibits moderate inhibition of recombinant bovine mitochondrial monoamine oxidase A (MAO-A) with an IC50 of 1240 nM [1]. While unsubstituted 2-aminobenzimidazole analogs lack reported MAO-A activity data in public databases, the chloro-substituted derivative demonstrates a quantifiable, moderate interaction that can inform off-target liability assessments during lead optimization. This level of MAO-A inhibition is substantially weaker than clinical MAO-A inhibitors (e.g., clorgyline IC50 ~4 nM), positioning the compound as having a defined but non-potent interaction profile.
| Evidence Dimension | MAO-A inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1240 nM |
| Comparator Or Baseline | 2-Aminobenzimidazole (unsubstituted): no reported MAO-A activity; clorgyline: IC50 ~4 nM (clinical MAO-A inhibitor) |
| Quantified Difference | 1240 nM vs. no reported activity vs. 4 nM (clinical) |
| Conditions | Inhibition of recombinant bovine mitochondrial MAO-A using benzylamine or serotonin as substrate, incubated for 60 min by fluorimetry assay |
Why This Matters
For programs requiring minimal MAO-A off-target liability, this compound's moderate IC50 provides a quantitative benchmark absent in many uncharacterized benzimidazole analogs.
- [1] BindingDB BDBM50597779 (CHEMBL5205498). Affinity Data: IC50 = 1240 nM. Inhibition of recombinant bovine mitochondrial MAO-A. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597779 View Source
